Product packaging for 1-Chloro-3-(sulfinylamino)benzene(Cat. No.:CAS No. 15851-82-8)

1-Chloro-3-(sulfinylamino)benzene

Cat. No.: B093065
CAS No.: 15851-82-8
M. Wt: 173.62 g/mol
InChI Key: YQRHPIMLPFGUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of N-Sulfinylanilines within Organic Chemistry

Within the family of N-sulfinyl compounds, N-sulfinylanilines are those where the nitrogen atom is attached to a benzene (B151609) ring. A primary example is N-sulfinylaniline itself (C₆H₅NSO). wikipedia.org These compounds are typically prepared through the reaction of a primary aniline (B41778) with thionyl chloride (SOCl₂). wikipedia.orgwikipedia.org

Structurally, N-sulfinylanilines feature a planar C-N=S=O core. wikipedia.org They are known to act as dienophiles, which are electron-deficient species that react with conjugated dienes in Diels-Alder reactions. wikipedia.org They also undergo other transformations such as [2+2] cycloadditions with ketenes. wikipedia.org The stability and reactivity of N-sulfinylanilines are significantly influenced by the nature of the substituent on the aromatic ring. nih.gov

Research Significance of Substituted N-Sulfinylanilines

The compound 1-Chloro-3-(sulfinylamino)benzene is a specific example of a substituted N-sulfinylaniline. The presence of a chlorine atom, an electron-withdrawing group, at the meta-position of the benzene ring is expected to enhance the electrophilic character of the sulfur atom. This heightened electrophilicity can make the compound a more reactive synthon in various organic transformations, including nucleophilic additions and cycloaddition reactions. While detailed research studies specifically documenting the unique applications of this compound are not extensively published, its commercial availability suggests its utility as a building block in synthetic chemistry. bldpharm.comchemdict.comfluorochem.co.uk Researchers can leverage its modified reactivity for the synthesis of more complex molecules, potentially including novel heterocyclic compounds or other advanced chemical intermediates.

Chemical Properties of this compound

PropertyValue
CAS Number 15851-82-8 bldpharm.comchemdict.com
Molecular Formula C₆H₄ClNOS bldpharm.com
Molecular Weight 173.61 g/mol bldpharm.com
MDL Number MFCD00054488 bldpharm.comchemdict.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNOS B093065 1-Chloro-3-(sulfinylamino)benzene CAS No. 15851-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRHPIMLPFGUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935937
Record name 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-82-8
Record name Benzenamine, 3-chloro-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloro 3 Sulfinylamino Benzene

Preparation of Halogenated Aniline (B41778) Precursors

The key precursor for the target molecule is 3-chloroaniline (B41212). Its synthesis requires careful consideration of directing group effects on the benzene (B151609) ring to achieve the desired meta-substitution pattern.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings like benzene. In the context of preparing chloroanilines, chlorination involves the substitution of a hydrogen atom on the aniline ring with a chlorine atom. The amino group (-NH₂) of aniline is a powerful activating, ortho-, para-directing group. byjus.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. aakash.ac.injove.com

Consequently, the direct chlorination of aniline tends to yield a mixture of ortho- and para-chloroaniline, as well as poly-substituted products like 2,4,6-trichloroaniline, especially under vigorous conditions. byjus.com Theoretical studies using Density Functional Theory (DFT) on the chlorination of aniline have explored the potential energy surfaces, confirming that substitution at the ortho and para positions is energetically favored over meta substitution. researchgate.net

Achieving the meta-substitution pattern required for 3-chloroaniline necessitates a strategic approach to overcome the inherent ortho-, para-directing influence of the amino group. The most effective strategy involves a sequence of reactions: nitration, chlorination, and reduction. vedantu.comvedantu.comdoubtnut.com

Nitration of Benzene: The process begins with the nitration of benzene to form nitrobenzene (B124822). The nitro group (-NO₂) is a strong deactivating, meta-directing group. byjus.com It withdraws electron density from the benzene ring, making it less reactive towards electrophiles, and directs incoming substituents to the meta position. leah4sci.com

Chlorination of Nitrobenzene: The nitrobenzene is then subjected to electrophilic chlorination. Because the nitro group is a meta-director, the chlorine atom is selectively added at the meta position (position 3) to yield 3-chloronitrobenzene. vedantu.com

Reduction of the Nitro Group: Finally, the nitro group of 3-chloronitrobenzene is reduced to an amino group. This reduction can be achieved using various methods, such as hydrogenation with metal catalysts or reaction with metals in acidic conditions (e.g., iron powder). chemicalbook.com This final step yields the desired precursor, 3-chloroaniline.

This sequence effectively controls the regiochemistry to produce the meta-substituted aniline, which would be difficult to obtain by direct chlorination of aniline. vedantu.com

Managing the influence of powerful ortho-, para-directing groups is a central theme in the synthesis of multi-substituted aromatic compounds. The primary strategy, as outlined above for 3-chloroaniline, is to introduce a meta-directing group first, carry out the desired substitution, and then convert the initial group into the final desired functional group. vedantu.comvedantu.comyoutube.com

An alternative strategy involves modifying the directing group itself. For instance, the highly activating amino group of aniline can be converted into an anilinium ion in a strongly acidic medium. byjus.com The anilinium ion (-NH₃⁺) is a meta-directing group due to its positive charge, which strongly withdraws electron density from the ring. However, the conditions required for this can be harsh and may not be compatible with all electrophilic substitution reactions.

Another common tactic is to decrease the activating strength of an ortho-, para-director through functional group interconversion. For example, the amino group of aniline can be acetylated to form N-acetyl aniline (acetanilide). The acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which can provide better control over the reaction and prevent polysubstitution. After the substitution step, the acetyl group can be hydrolyzed to regenerate the amino group. While this is a useful strategy, for the specific synthesis of 3-chloroaniline, the nitration-chlorination-reduction pathway is more direct and regioselective. vedantu.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent GroupNameDirecting EffectRing Activity
-NH₂, -NHR, -NR₂AminoOrtho, ParaActivating
-OH, -ORHydroxy, AlkoxyOrtho, ParaActivating
-CH₃, -RAlkylOrtho, ParaActivating
-Cl, -Br, -IHaloOrtho, ParaDeactivating
-NO₂NitroMetaDeactivating
-CNCyanoMetaDeactivating
-SO₃HSulfonic AcidMetaDeactivating
-CHO, -CORAldehyde, KetoneMetaDeactivating
-COOH, -COORCarboxylic Acid, EsterMetaDeactivating

This table summarizes the general directing and activity effects of various functional groups attached to a benzene ring.

Formation of the N-Sulfinyl Moiety

With 3-chloroaniline in hand, the final step is the formation of the N-sulfinyl group (-N=S=O) on the nitrogen atom.

The most common and direct method for synthesizing N-sulfinylamines is the reaction of a primary amine with thionyl chloride (SOCl₂). wikipedia.org In this reaction, 3-chloroaniline acts as the primary amine. The reaction proceeds by the nucleophilic attack of the amine's nitrogen on the sulfur atom of thionyl chloride. libretexts.org

This transformation converts the primary amino group into the N-sulfinylamino group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can facilitate purification of the final product. libretexts.orgmasterorganicchemistry.com This method is widely applicable for the preparation of various sulfinylamines from their corresponding primary amines. wikipedia.org

While the thionyl chloride method is prevalent, other synthetic routes to N-sulfinylamines have been developed, offering different substrate scopes and reaction conditions.

Oxidation of Sulfenyl Imines: Enantiopure N-sulfinyl imines can be prepared via the asymmetric oxidation of achiral sulfenyl imines using a chiral oxaziridine (B8769555). However, the preparation of the required N-sulfonyloxaziridine can be challenging. wikipedia.org

Condensation Reactions: N-sulfinyl imines can be synthesized through the condensation of carbonyl compounds with sulfinamides. This reaction can be promoted by microwave irradiation in the presence of catalysts like Ti(OEt)₄ or Amberlyst-15. organic-chemistry.org

Visible-Light-Mediated Synthesis: Recent research has demonstrated the use of visible light to mediate the reaction of N-sulfinylamines with carbene precursors to form a variety of amides and α-iminoesters, showcasing novel reactivity for the N-sulfinyl group. acs.org

Use of Silyl Sulfinylamine Reagents: A modular approach involves the use of N-silyl sulfinylamine reagents. These can react with a range of organometallic reagents (Grignard, organolithium) to produce primary sulfinamides, which are versatile intermediates for further synthesis. acs.org Another novel reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts with organometallic nucleophiles to provide convenient access to primary sulfonamides. acs.org

Table 2: Overview of Alternative Syntheses for N-Sulfinylamines

MethodDescriptionKey Reagents/ConditionsReference
OxidationAsymmetric oxidation of achiral sulfenyl imines.Chiral oxaziridine wikipedia.org
CondensationCondensation of carbonyls with sulfinamides.Ti(OEt)₄, Microwave organic-chemistry.org
Photoredox CatalysisVisible-light-mediated reaction with carbene precursors.Blue LED, Acylsilanes acs.org
Silyl ReagentModular synthesis using N-silyl sulfinylamine.N-silyl sulfinylamine, Organometallics acs.org

This table highlights some alternative methodologies for the formation of the N-sulfinyl functional group.

Optimization of Reaction Conditions for N-Sulfinylamine Formation

The synthesis of N-sulfinylamines, including 1-Chloro-3-(sulfinylamino)benzene, is most commonly achieved through the reaction of the corresponding primary aniline with thionyl chloride. The optimization of this process is crucial for maximizing yield and purity by controlling variables such as solvent, temperature, and the use of acid scavengers.

The foundational reaction involves treating 3-chloroaniline with thionyl chloride, which leads to the formation of the N-sulfinylamine along with hydrogen chloride and sulfur dioxide as byproducts. While the reaction is robust, its efficiency is highly dependent on the chosen conditions. Research into the synthesis of various N-sulfinylanilines has provided insights into the optimal parameters for this class of compounds. nih.gov

Effect of Solvent

The choice of solvent plays a critical role in the reaction's outcome. The ideal solvent should be inert to the highly reactive thionyl chloride and provide good solubility for the starting aniline. Aprotic solvents are standard, with non-polar aromatic hydrocarbons often favored. Studies on analogous reactions have demonstrated that solvents like benzene or toluene, typically used under reflux conditions, facilitate high yields. nih.gov Halogenated solvents such as dichloromethane (B109758) can also be effective, particularly for reactions conducted at lower temperatures. Conversely, polar aprotic solvents like tetrahydrofuran (B95107) (THF) have been shown in related syntheses to sometimes result in lower yields of the desired product. researchgate.net

SolventTypical Reaction TemperatureObserved Yield Trend
BenzeneRefluxHigh
TolueneRefluxHigh
Dichloromethane (DCM)Room Temperature to RefluxModerate to High
Tetrahydrofuran (THF)Room Temperature to RefluxLow to Moderate

Influence of Temperature

Temperature control is another key factor in optimizing the formation of N-sulfinylamines. The reaction is often performed at elevated temperatures, with refluxing benzene (approximately 80°C) being a common condition that drives the reaction to completion and ensures the removal of gaseous byproducts (HCl and SO₂). nih.gov However, the thermal stability of the starting materials and products must be considered. Some substituted anilines may be susceptible to side reactions, such as chlorination of the aromatic ring, when heated excessively with thionyl chloride. researchgate.netrsc.org Running the reaction at room temperature is feasible, particularly when a base is used to drive the equilibrium, but may require longer reaction times.

TemperatureEffect on Reaction RatePotential for Side Reactions
0°C to Room TemperatureSlowerMinimized
Reflux (e.g., in Benzene)FasterIncreased

Role of a Base

The reaction between an aniline and thionyl chloride liberates two equivalents of hydrogen chloride (HCl). This acidic byproduct can protonate the starting aniline, forming an unreactive ammonium (B1175870) salt and thereby reducing the concentration of the nucleophile. To mitigate this, a tertiary amine base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it is formed. This maintains the concentration of the free aniline and can significantly improve the yield and reaction rate. Computational studies on related thionyl chloride reactions suggest that the presence of a base can also help suppress the quaternization of the nitrogen atom, which is a potential side reaction. researchgate.net

Stoichiometry and Reagent Addition

The stoichiometry of the reactants is another important consideration. While a 1:1 molar ratio of aniline to thionyl chloride is theoretically required, an excess of thionyl chloride is frequently used to ensure complete conversion of the aniline. chemicalforums.com In some procedures, thionyl chloride itself can be used as the solvent. The order of addition can also be optimized. Typically, the thionyl chloride is added slowly to a solution of the aniline in the chosen solvent, which helps to control the initial exotherm of the reaction.

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 3 Sulfinylamino Benzene

Electrophilic Reactivity of the Sulfinyl Group

The sulfinyl group in N-sulfinylamines exhibits electrophilic character, making it susceptible to attack by nucleophiles. The sulfur atom, being electron-deficient, is the primary site for nucleophilic addition. This reactivity is fundamental to many transformations involving this class of compounds.

N-sulfinylamines can be synthesized through the reaction of primary amines with thionyl chloride (SOCl₂). wikipedia.org The N-sulfinyl group can activate imines for the addition of various nucleophiles. acs.org The tert-butanesulfinyl group, in particular, is a powerful chiral directing group in the asymmetric synthesis of amines. acs.org

While traditional methods for synthesizing sulfinamides often rely on substrates with pre-existing sulfur centers, which can have limited availability and require harsh reaction conditions, newer methods are being developed. nih.gov For instance, palladium-catalyzed reactions have been shown to synthesize sulfinamides from aryl and alkenyl (pseudo)halides and N-sulfinylamines under mild conditions, demonstrating broad functional group tolerance. nih.gov

Radical-Mediated Transformations Involving N-Sulfinylamines

N-sulfinylamines are versatile participants in radical-mediated reactions. The outcome of these reactions can be influenced by kinetic and thermodynamic factors, as well as the method of radical generation, such as through photoredox catalysis.

Under kinetic control, where the reaction outcome is determined by the fastest reaction rate, radical addition often occurs at the sulfur atom of the N-sulfinylamino group. nih.govlibretexts.org This is typically favored at lower temperatures. libretexts.orgfiveable.me The transition state leading to the sulfur-adduct is generally lower in energy, allowing for faster formation. stackexchange.com Hammond's postulate suggests that the formation of the more stable intermediate (in this case, often the one leading to the kinetic product) proceeds through a lower-energy transition state. stackexchange.com

Under thermodynamic control, which favors the most stable product and is typically achieved at higher temperatures, radical addition may occur at the nitrogen atom. nih.govlibretexts.org While the activation energy for this pathway may be higher, the resulting product can be more stable, leading to its prevalence when the reaction is allowed to reach equilibrium. libretexts.orgfiveable.me The competition between kinetic and thermodynamic control is a crucial aspect in determining the regioselectivity of radical additions. nih.gov

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions for addition to N-sulfinylamines. rsc.orgrsc.org This method allows for the use of a wide range of radical precursors, including alcohols and carboxylic acids. rsc.org For example, a photoredox-catalyzed deoxygenative radical transformation of alcohols can produce sulfinamides in moderate to high yields. rsc.orgrsc.org This process often involves the generation of a carbon-centered radical from an activated alcohol, which then adds to the N-sulfinylamine. rsc.org The use of photoredox catalysis has also enabled the development of methods for the synthesis of β-ketosulfonamides and has been applied to the synthesis of drugs like Zonisamide. nih.gov

Table 1: Examples of Photoredox-Catalyzed Radical Sulfinamidation

Radical PrecursorN-SulfinylaminePhotocatalystProductYield
AlcoholN-tritylsulfinylamineIr(ppy)₃SulfinamideModerate to High rsc.org
Carboxylic AcidN-tritylsulfinylamineNot SpecifiedAlkyl SulfinamideNot Specified rsc.org
1,4-dihydropyridinesN-sulfinylaminesNot SpecifiedAlkyl SulfinamideGood acs.org

Cycloaddition Reactions (Hetero Diels-Alder)

N-sulfinylamines can participate as dienophiles in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity allows for the synthesis of various heterocyclic compounds.

N-sulfinyl anilines, such as 1-chloro-3-(sulfinylamino)benzene, can act as dienophiles in reactions with conjugated dienes. wikipedia.org The reactivity in these cycloadditions is influenced by both electronic and steric factors. libretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. chemistrysteps.com

In the context of hetero-Diels-Alder reactions, N-sulfinylamines have been shown to react with various cyclic and acyclic 1,3-dienes. nih.gov The use of chiral Lewis acids, such as bis(oxazoline)-copper(II) and -zinc(II) triflates, can induce high enantioselectivity in these reactions. nih.gov Typically, cyclic dienes yield endo adducts as the major products. nih.gov The stereochemical outcome of the Diels-Alder reaction is highly controlled, with the geometry of the reactants being directly translated to the product. libretexts.org

Influence of Substituent Electronic Properties on Cycloaddition Efficiency

The efficiency of cycloaddition reactions involving N-sulfinylanilines is significantly modulated by the electronic nature of substituents on the aniline (B41778) ring. The substituent, in this case, a chloro group at the meta-position, exerts both inductive and resonance effects that alter the electron density of the N=S=O dienophilic or dienic system.

Research into the Diels-Alder reactions of N-sulfinylanilines demonstrates that the substituent's electronic properties are a determining factor in reaction outcomes. researchgate.net Generally, electron-withdrawing groups on the aromatic ring enhance the reactivity of the N-sulfinylamino moiety when it acts as a diene. The chloro group is moderately electron-withdrawing, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the cycloaddition efficiency. Studies on related systems show that introducing fluorine atoms, another electron-withdrawing group, into N-heterocyclic carbene (NHC) ligands increases their π-accepting ability by lowering the LUMO energy, a principle that can be extended to understand the reactivity of substituted N-sulfinylanilines. mdpi.com

The following table illustrates the conceptual influence of different electronic substituents on the yield of a generic cycloaddition reaction, based on established chemical principles.

Table 1: Influence of Substituent Electronic Properties on Cycloaddition Yield

Substituent on Aniline Ring Electronic Effect Predicted Relative Yield
-OCH₃ (Methoxy) Electron-Donating Lower
-CH₃ (Methyl) Weakly Electron-Donating Moderate
-H (Hydrogen) Neutral (Reference) Baseline
-Cl (Chloro) Electron-Withdrawing Higher

Formation of Dihydrothiazine 1-Oxides

A key reaction of N-sulfinylanilines is their participation in hetero-Diels-Alder reactions to form six-membered heterocyclic structures. Specifically, substituted N-sulfinylanilines, acting as dienes, react with dienophiles like norbornadiene to yield S-oxides of benzo-ortho-thiazines, which are a class of dihydrothiazine 1-oxides. researchgate.net

The reaction of an N-sulfinylaniline with a suitable dienophile leads to a cycloadduct that, upon rearrangement, forms the stable benzo-ortho-thiazine S-oxide. researchgate.netdntb.gov.ua These products can be further oxidized to the corresponding S,S-dioxides, which are of interest as sulfonamide analogues. researchgate.net The reaction involving N-sulfinylanilines and bicyclo[2.2.1]heptene is a key step in the synthesis of these cyclic sulfonamides. dntb.gov.ua For instance, N-sulfinylaniline reacts with norbornene in a novel manner to produce 1,2,3,4,4a,10b-hexahydro-1,4-methano-6H-dibenzoc,ethiazine 5-oxide. researchgate.net

Theoretical and Computational Mechanistic Elucidation

To gain deeper insight into the reaction mechanisms that are not fully accessible through experimental means, theoretical and computational methods are employed. These approaches provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity.

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of complex organic reactions. For N-sulfinylanilines and related compounds, DFT calculations can elucidate reaction energy profiles, locate transition state structures, and predict reaction feasibility. nih.govresearchgate.net

Computational studies on the N-N coupling reaction of N-sulfinylanilines suggest a mechanism involving a retro-[2π+2σ] cycloaddition that proceeds through a stepwise diradical intermediate. researchgate.netnih.gov DFT calculations (at the SMD(Et2O)/ωB97M−V/ma‐def2‐QZVP//B3LYP‐D3(BJ)/6‐311+G(d,p) level of theory) have been used to map the Gibbs free energy surface for these reactions. researchgate.net Similarly, DFT methods like M06-2X have been used to study the free energy profiles of reactions involving related N-sulfonyl ketimines, identifying key transition states and intermediates. nih.gov For example, in the amino-sulfonylation of styrene, the breaking of the N-S bond in the transition state was calculated to be 2.08 Å, indicating an early transition state. nih.gov These studies provide a quantitative framework for understanding why certain reaction pathways are preferred over others.

Table 2: Representative DFT-Calculated Energy Barriers for N-Sulfinylaniline Reactions

Reaction Type Computational Method Calculated Activation Energy (kcal/mol) Reference
N-N Coupling SMD(Et2O)/ωB97M−V/ma‐def2‐QZVP 15-20 researchgate.net
Cycloaddition M06/def2-SVP 12-18 researchgate.net

Analysis of Singlet-Triplet Energy Gaps and Spin-Catalysis in N-Sulfinylanilines

The reactivity of many organic species, particularly those involving diradical intermediates, is governed by the energy difference between the lowest singlet and triplet electronic states (the singlet-triplet energy gap, ΔE_ST). nih.govrsc.org In reactions of N-sulfinylanilines that proceed via a stepwise diradical mechanism, the ΔE_ST is a critical parameter. researchgate.net

Machine Learning Approaches for Predicting Reaction Efficiency and Reactivity

In recent years, machine learning (ML) has become a transformative tool for predicting the outcomes of chemical reactions, including yields and regioselectivity. chemrxiv.org For complex reactions involving substrates like this compound, ML models can be trained on experimental data to predict reactivity under various conditions, bypassing the need for extensive, time-consuming experiments. nih.govarxiv.org

Several ML strategies are being developed. Graph neural networks (GNNs), which represent molecules as graphs, can be pretrained on large unlabeled reaction datasets using contrastive learning and then fine-tuned on smaller, specific datasets to achieve high accuracy in tasks like reaction classification. nih.gov Another approach uses natural language processing (NLP) models, such as transformers, which treat reactions as a chemical language. chemrxiv.org These models can predict reaction yields with high performance. chemrxiv.org For N-sulfonylimines, a related class of compounds, interpretable ML models have been developed to predict reactivity, demonstrating that these techniques can provide insights that are useful to chemists. nih.gov

Table 3: Performance of Machine Learning Models in Reaction Prediction

Model Architecture Task Performance Metric Reported Value Reference
Transformer Yield Prediction R² Score >0.95 (on HTE data) chemrxiv.org
GNN (Contrastive Pretraining) Reaction Classification Accuracy >95% nih.gov

Advanced Applications of 1 Chloro 3 Sulfinylamino Benzene in Organic Synthesis

Precursor for Diversified Sulfinamides and Related Sulfur(IV/VI) Compounds

N-Sulfinylamines like 1-chloro-3-(sulfinylamino)benzene are pivotal starting materials for creating a variety of sulfur compounds, including sulfoximines and sulfonimidamides, which are aza-analogues of sulfones and sulfonamides, respectively. nih.gov These motifs have gained significant attention in drug discovery. nih.gov

The conversion of sulfinamides into higher oxidation state sulfur-nitrogen compounds is a key strategy in synthetic chemistry.

Sulfoximines: The synthesis of sulfoximines often begins with the reaction of sulfoxides. One established method involves a rhodium-catalyzed imination of sulfoxides, followed by a deprotection step to yield the free NH-sulfoximine. nih.gov A more direct approach involves the simultaneous NH and O transfer to sulfides, mediated by reagents like bis(acetoxy)iodobenzene, to form NH-sulfoximines in a one-pot reaction. rsc.org This method is notable for its chemoselectivity and tolerance of a wide range of functional groups. rsc.org Additionally, hypervalent iodine reagents in combination with an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046) can facilitate the NH transfer to sulfoxides, leading to the formation of an iodonitrene intermediate which then reacts to form the sulfoximine (B86345). nih.gov

Sulfonimidamides: Sulfonimidamides are typically synthesized from sulfinamides through an oxidation-amination sequence. A common and convenient method involves the use of N-chlorosuccinimide (NCS) as a halogenating agent to activate the sulfinamide. beilstein-journals.orgbeilstein-journals.org The in situ generated sulfonimidoyl chloride intermediate then reacts with various amines or sulfonamides to produce the desired sulfonimidamides in good yields. beilstein-journals.orgbeilstein-journals.org This process avoids the use of potentially explosive reagents like tert-butyl hypochlorite. beilstein-journals.orgbeilstein-journals.org Another modern approach achieves the synthesis of NH-sulfonimidamides directly from sulfenamides via a one-pot NH and O transfer mediated by iodosylbenzene (PhIO) and ammonium carbamate. nih.govnih.gov

The table below summarizes a general method for synthesizing sulfonimidamides from N-protected sulfinamides.

EntryHalogenating AgentAmine/Amide NucleophileSolventYield (%)
1Chloramine-TTsNHNaAcetonitrile (B52724)54
2N-Chlorosuccinimide (NCS)TsNHNaAcetonitrile94
3N-Chlorosuccinimide (NCS)NsNHNaAcetonitrile86
4N-Chlorosuccinimide (NCS)ThphNHNaAcetonitrile94
5N-Chlorosuccinimide (NCS)BusNHNaAcetonitrile50
Data derived from a study on the synthesis of sulfonimidamides from N-benzoyl p-tolylsulfinamide. beilstein-journals.orgbeilstein-journals.org

Sulfinylamine reagents are employed in the synthesis of primary sulfonamides. acs.org For instance, the novel reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine allows for the direct synthesis of primary sulfonamides from a variety of organometallic reagents, such as Grignard and organolithium compounds. acs.org This one-step process provides convenient access to medicinally relevant primary sulfonamides, which are precursors to other important compounds like sulfonylureas. acs.org

Role as Chiral Synthons and Auxiliary Groups

The sulfinyl group is inherently chiral at the sulfur atom, making N-sulfinylamines valuable chiral auxiliaries in asymmetric synthesis. wikipedia.orgacs.org When attached to an imine, the N-sulfinyl group acts as a powerful stereodirecting group, enabling high levels of asymmetric induction in the 1,2-addition of organometallic reagents. wikipedia.org This approach is one of the most reliable methods for the asymmetric synthesis of amine derivatives. wikipedia.org The resulting carbon-nitrogen stereocenter is stabilized, and the sulfinyl chiral auxiliary can be easily removed under simple acidic hydrolysis conditions. wikipedia.org Chiral sulfinyl compounds, including sulfoximines and sulfinamides, are recognized as crucial auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org

Building Block for Complex Organosulfur Architectures

This compound and its derivatives serve as foundational building blocks for creating complex molecules containing sulfur, particularly those with biological activity. The sulfoximine functional group, readily synthesized from sulfinamide precursors, has emerged as a significant motif in medicinal chemistry. nih.gov For example, the pan-CDK inhibitor BAY1000394 was the first sulfoximine-containing compound to enter clinical trials, highlighting the importance of this structural unit. nih.gov The ability to convert sulfinamides into sulfoximines and sulfonimidamides allows chemists to introduce a stable, three-dimensional scaffold with a tunable stereocenter and an additional vector for substitution, which is highly valuable for modifying the physicochemical properties of a drug candidate. nih.gov

Directing Group and Ligand Applications in Catalysis

The sulfur-containing functional groups derived from N-sulfinylamines can serve as directing groups in C-H activation reactions or as ligands in metal-catalyzed processes. nih.gov The sulfoximine and sulfonimidamide motifs have been used as directing groups and chiral ligands. nih.gov In a related concept, imines formed in situ from benzylamines can act as transient directing groups in copper-catalyzed C(sp²)-H sulfonylation reactions. chemrxiv.org This strategy involves the dynamic generation of a directing group that facilitates cyclometalation and subsequent functionalization, demonstrating the utility of imine-based directing strategies in catalysis. chemrxiv.org

Synthetic Strategies for N-Sulfinyl Imines and Related Derivatives

N-sulfinyl imines are key intermediates in asymmetric synthesis, and various methods have been developed for their preparation. wikipedia.org A general and highly practical method is the condensation of aldehydes or ketones with a chiral sulfinamide, such as 2-methylpropane-2-sulfinamide. organic-chemistry.org This reaction is often promoted by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) and can be accelerated using microwave irradiation. organic-chemistry.org

Other synthetic strategies include:

Oxidation of Sulfenyl Imines: The first racemic N-sulfinyl imines were prepared by the oxidation of sulfenyl imines. Asymmetric oxidation using a chiral oxaziridine (B8769555) can produce enantiopure products. wikipedia.org

Organocatalytic Condensation: Pyrrolidine can act as an organocatalyst for the biomimetic condensation of aldehydes with sulfinamides, producing N-sulfinyl imines with high yields under mild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org

One-Pot Oxidation/Condensation: An iron(III)-catalyzed oxidation of alcohols followed by in-situ condensation with a sulfinamide provides a one-pot method for synthesizing N-sulfinyl imines. organic-chemistry.orgorganic-chemistry.org

The table below outlines various catalytic systems for the synthesis of N-tert-butylsulfinyl)imines.

Catalyst/ReagentCarbonyl SourceConditionsAdvantage
Ti(OEt)₄Aldehydes/KetonesMicrowave, Solvent-freeRapid synthesis, high yields
PyrrolidineAldehydesRoom Temperature, Metal-freeBiomimetic, excellent yields, simple conditions
Amberlyst-15Aldehydes/KetonesMicrowaveHeterogeneous, reusable, simple work-up
B(OCH₂CF₃)₃Aldehydes/KetonesRoom TemperatureMild, general, no special work-up needed
Fe(III)/l-valine/4-OH-TEMPOAlcoholsRoom TemperatureOne-pot oxidation/condensation
Table compiled from various synthetic methods for N-sulfinyl imines. organic-chemistry.orgorganic-chemistry.org

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical analysis of organic molecules, including 1-Chloro-3-(sulfinylamino)benzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For derivatives of N-sulfinylaniline, ¹H NMR and ¹³C NMR are routinely utilized. In the case of related N-(substituted phenyl)-benzenesulphonamides, the chemical shifts (δ) of aromatic protons and carbons provide significant insight. For instance, the aromatic protons in these structures typically appear in the range of 6.5-8.5 ppm. The specific substitution pattern on the phenyl ring of this compound would influence the precise chemical shifts and coupling constants of the aromatic protons.

Stereochemical analysis is also facilitated by NMR. For example, in some sulfonamides, the conformation of the N-C bond relative to the S=O bonds can be determined to be gauche. Furthermore, the orientation of the N-H bond with respect to other substituents on the aromatic rings can be established as syn or anti. Torsion angles, such as the C-SO₂-NH-C angle, can also be calculated from NMR data, providing a quantitative measure of the molecule's conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound.

For this compound, the key functional group is the sulfinylamino group (-N=S=O). This group exhibits characteristic stretching frequencies in the IR spectrum. The N=S and S=O stretching vibrations are particularly informative. For comparison, in related sulfonamides, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration in these compounds is observed around 3300-3200 cm⁻¹.

The presence of the chloro-substituted benzene (B151609) ring also gives rise to specific absorption bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. docbrown.info The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. docbrown.info The pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₆H₄ClNOS), the molecular weight can be precisely determined. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak, aiding in its identification.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of substituents and cleavage of the aromatic ring. For this compound, fragmentation might involve the loss of the SO group, the Cl atom, or cleavage of the N-S bond. Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecule's structure.

X-Ray Diffraction (XRD) for Solid-State Conformational Analysis

X-ray diffraction (XRD) on single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding bond lengths, bond angles, and torsion angles.

For aromatic compounds, XRD studies have been crucial in confirming the planar nature of the benzene ring and determining the precise bond lengths, which are intermediate between those of single and double bonds. theexamformula.co.uk In the case of this compound, an XRD analysis would reveal the exact conformation of the sulfinylamino group relative to the benzene ring. It would also provide details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal. docbrown.info For instance, in related sulfonamide structures, XRD has been used to determine the tilt angle between the benzene rings and to identify intermolecular hydrogen bonds.

Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in organic chemistry.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A common mode of HPLC for such compounds is reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water). researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. HPLC is also a powerful tool for assessing the purity of a sample and for quantifying its concentration.

Gas Chromatography (GC) is used for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be applicable, potentially with derivatization to increase volatility. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. The retention time is used for identification, and the peak area provides quantitative information. GC is often coupled with mass spectrometry (GC-MS), providing both chromatographic separation and mass spectral identification of the components. researchgate.net

Future Research Directions and Unexplored Reactivity of 1 Chloro 3 Sulfinylamino Benzene

Development of Novel Catalytic Transformations

The exploration of novel catalytic transformations involving 1-Chloro-3-(sulfinylamino)benzene represents a fertile ground for synthetic innovation. The N-sulfinyl group is a versatile functional handle, and its reactivity can be modulated and enhanced through catalysis.

Future research should focus on the development of transition metal-catalyzed cross-coupling reactions. While the parent compound, N-sulfinylaniline, has been utilized in various transformations, the influence of the chloro-substituent in this compound on catalyst activity and selectivity remains an open question. Investigations into palladium, copper, and nickel-catalyzed reactions could unveil new methods for C-C, C-N, and C-S bond formation. For instance, the development of catalytic cycles that enable the coupling of organometallic reagents at the sulfinyl group or the aromatic ring would be of significant interest.

Furthermore, asymmetric catalysis presents a compelling avenue for future work. The development of chiral catalysts that can interact with the N-sulfinyl moiety could enable the enantioselective synthesis of complex molecules. This could involve the use of chiral ligands in combination with transition metals to control the stereochemical outcome of reactions at or adjacent to the sulfinylamino group.

A summary of potential catalytic systems to be explored is presented in Table 1.

Catalytic System Potential Transformation Key Research Question
Palladium/Chiral LigandsAsymmetric allylationCan high enantioselectivity be achieved in the addition of allylic substrates?
Copper/Photoredox CatalysisRadical-mediated C-H functionalizationIs it possible to selectively functionalize the aromatic ring under mild conditions?
Nickel/N-Heterocyclic CarbenesCross-coupling with organozinc reagentsWhat is the scope of coupling partners and the tolerance for other functional groups?
Rhodium/Bisphosphine LigandsAsymmetric hydrogenation of the N=S bondCan the N-sulfinyl group be selectively reduced to a sulfinamide with high stereocontrol?

Exploration of Unconventional Reaction Pathways and Regioselectivity

The inherent reactivity of the N=S=O group in this compound suggests a variety of unconventional reaction pathways that are yet to be explored. The interplay between the sulfinylamino group and the electronically modified aromatic ring due to the chloro substituent could lead to unique regioselective outcomes.

One area of interest is the investigation of cycloaddition reactions. N-sulfinylamines are known to participate as dienophiles in Diels-Alder reactions and can undergo [2+2] cycloadditions with ketenes. wikipedia.org The specific reactivity of this compound in such transformations, and the influence of the chloro group on the stereoselectivity and regioselectivity of these reactions, is a key area for future studies. For example, the reaction with asymmetric dienes could lead to the formation of chiral heterocyclic compounds.

Another promising direction is the exploration of radical-mediated reactions. The N-sulfinyl group can react with alkyl radicals, and computational studies on related systems have shown that while radical addition to the nitrogen atom is thermodynamically favored, addition to the sulfur atom is kinetically preferred. rsc.org Investigating the radical reactions of this compound could lead to novel methods for the formation of sulfinamides. rsc.orgrsc.org

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is also a topic that warrants investigation. The directing effects of the chloro and sulfinylamino groups are likely to be competing, leading to potentially interesting and controllable regiochemical outcomes depending on the reaction conditions.

Integration with Sustainable and Green Chemistry Principles

The principles of green and sustainable chemistry should be a central theme in future research involving this compound. nih.govresearchgate.netnih.govacs.org The development of environmentally benign synthetic routes to this compound and its derivatives is of paramount importance.

Future work should focus on minimizing waste, using less hazardous solvents, and developing energy-efficient reaction conditions. unibo.it This could involve the use of catalytic methods to improve atom economy and reduce the need for stoichiometric reagents. researchgate.net For instance, developing a catalytic, one-pot synthesis of this compound from readily available starting materials would be a significant advancement.

Examples of green chemistry approaches applicable to the synthesis and use of this compound are outlined in Table 2.

Green Chemistry Principle Application to this compound Chemistry
Prevention Design of synthetic routes that minimize the formation of byproducts.
Atom Economy Development of addition and cycloaddition reactions that incorporate all atoms of the reactants into the final product.
Less Hazardous Chemical Syntheses Replacement of hazardous reagents, such as thionyl chloride, with greener alternatives in the synthesis of the N-sulfinylamino group.
Design for Energy Efficiency Use of microwave irradiation or photoredox catalysis to conduct reactions at ambient temperature. nih.gov
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of the aromatic core.
Catalysis Employment of catalytic amounts of reagents instead of stoichiometric quantities to improve efficiency and reduce waste. ua.es

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and guiding the experimental design of new reactions involving this compound. researchgate.netnih.gov

Future computational studies should focus on elucidating the electronic structure of the molecule and its transition states in various reactions. This can provide valuable insights into reaction mechanisms, regioselectivity, and stereoselectivity. For example, DFT calculations can be used to model the cycloaddition reactions of this compound with different dienes to predict the most likely products and their stereochemistry.

Computational models can also be employed to screen potential catalysts for novel transformations. By calculating the activation energies of different catalytic cycles, researchers can identify the most promising candidates for experimental investigation. This can significantly accelerate the discovery of new and efficient catalytic systems.

Furthermore, machine learning models, trained on computationally generated descriptors, could be developed to predict the efficiency of reactions involving this compound. rsc.org This data-driven approach has the potential to revolutionize the way synthetic routes are designed and optimized.

Key areas for computational investigation are summarized in Table 3.

Computational Method Research Focus Predicted Outcome
Density Functional Theory (DFT) Reaction mechanisms of cycloadditionsUnderstanding of transition state geometries and activation energies to predict regioselectivity and stereoselectivity. nih.govresearchgate.net
DFT and Molecular Dynamics (MD) Catalyst-substrate interactionsIdentification of key interactions that govern catalyst activity and selectivity in cross-coupling reactions.
Quantitative Structure-Activity Relationship (QSAR) Prediction of reactivityDevelopment of models to predict the outcome of reactions based on the electronic and steric properties of substrates and reagents.
Machine Learning Optimization of reaction conditionsData-driven prediction of optimal reaction parameters (temperature, solvent, catalyst loading) for maximizing yield and selectivity. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-Chloro-3-(sulfinylamino)benzene with high regioselectivity and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via sulfinamide functionalization of a pre-chlorinated benzene precursor. A regioselective approach involves lithiation of 1-chloro-3-(trifluoromethyl)benzene using lithium diisopropylamide (LDA), followed by reaction with a sulfinylamine donor. Key parameters include:
  • Temperature control (−78°C to 0°C) to suppress side reactions.
  • Use of tetrahydrofuran (THF) as a solvent for optimal LDA activity.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    Note: Autocatalysis and lithium chloride additives may enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the sulfinylamino group’s presence (e.g., S=O resonance at δ 80–100 ppm in ¹³C NMR).
  • X-ray Crystallography : Resolves stereochemistry of the sulfinylamino group (R/S configuration) and validates bond angles/planarity of the benzene ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₅ClNOS requires m/z 188.9642) .

Advanced Research Questions

Q. How does the stereochemistry of the sulfinylamino group influence the compound’s reactivity in asymmetric catalysis or biological interactions?

  • Methodological Answer : The sulfinylamino group’s chirality (R or S configuration) dictates electronic and steric effects. For example:
  • Catalysis : (R)-configured sulfinylamino groups enhance enantioselectivity in cross-coupling reactions by directing substrate orientation.
  • Biological Activity : Stereochemistry affects binding affinity to enzymes (e.g., cytochrome P450 isoforms) due to spatial compatibility with active sites .
    Experimental validation: Compare enantiomers synthesized via enzymatic resolution (e.g., using lipases) and test their activity in target assays .

Q. What analytical strategies resolve contradictions in reported biological activity data for sulfinylamino-substituted benzene derivatives?

  • Methodological Answer : Contradictions often arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:
  • Purity Assessment : Use HPLC with UV/Vis detection (C18 column, 0.1% TFA in water/acetonitrile) to verify ≥98% purity.
  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee) and rules out racemic mixtures .
  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stability studies under varying conditions reveal:
  • Acidic Conditions : Protonation of the sulfinylamino group (pKa ~2.5) leads to sulfinic acid formation, detectable via FT-IR (S=O stretch at 1040 cm⁻¹).
  • Oxidative Conditions : The sulfinyl group resists oxidation to sulfone (S=O → SO₂) due to electron-withdrawing effects of the chloro substituent. Validate via cyclic voltammetry (oxidative peak at +1.2 V vs. Ag/AgCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.